

Technical Guide: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

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Compound of Interest

Compound Name: *Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate*

Cat. No.: *B014505*

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CAS Number: 41891-54-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**, a key reagent in organic synthesis with significant applications in medicinal chemistry and neuropharmacology. This document details its chemical properties, synthesis, and role in the development of novel therapeutics, particularly neuroprotective vitamin K analogues.

Physicochemical Properties

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is an organophosphorus compound utilized as a Horner-Wadsworth-Emmons (HWE) reagent.^[1] Its structure facilitates the stereoselective formation of E-alkenes, a crucial step in the synthesis of complex organic molecules.

Property	Value
CAS Number	41891-54-7
Molecular Formula	C ₁₁ H ₂₁ O ₅ P
Molecular Weight	264.25 g/mol [2]
IUPAC Name	ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate [2]
Synonyms	Triethyl 3-Methyl-4-phosphonocrotonate, Diethyl 3-ethoxycarbonyl-2-methyl-2-propenyl Phosphonate

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The primary method for synthesizing **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate** is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound to form an alkene. For the synthesis of the title compound, the likely reactants are ethyl 2-(diethoxyphosphoryl)propanoate and ethyl pyruvate.

Representative Protocol:

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Ethyl pyruvate
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A flame-dried round-bottom flask under an inert atmosphere (e.g., argon) is charged with sodium hydride (1.2 equivalents).
- The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.
- Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.
- A solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.
- The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- The solution is cooled back to 0 °C, and a solution of ethyl pyruvate (1.0 equivalent) in anhydrous THF is added dropwise.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel to yield **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**.

Applications in Drug Development

Synthesis of Neuroprotective Vitamin K Analogues

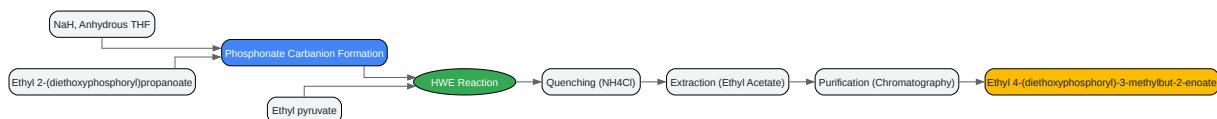
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a critical building block in the synthesis of novel vitamin K analogues.^[1] Recent research has focused on creating hybrid molecules that combine the structural features of vitamin K with those of retinoic acid to enhance neuroprotective and neuro-regenerative properties.^{[3][4]} These novel analogues have demonstrated the ability to induce neuronal differentiation, offering a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.^{[4][5][6]}

Signaling Pathways and Mechanisms of Action

Vitamin K analogues synthesized using **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate** have been shown to exert their neuroprotective effects through multiple signaling pathways. These compounds can act as agonists for the Steroid and Xenobiotic Receptor (SXR) and the Retinoic Acid Receptor (RAR), leading to the transcriptional activation of genes involved in neuronal differentiation.^{[3][4]} Furthermore, it has been discovered that these analogues can activate the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in mediating vitamin K-induced neuronal differentiation through downstream epigenetic and transcriptional regulation.^{[4][5]}

Visualizations

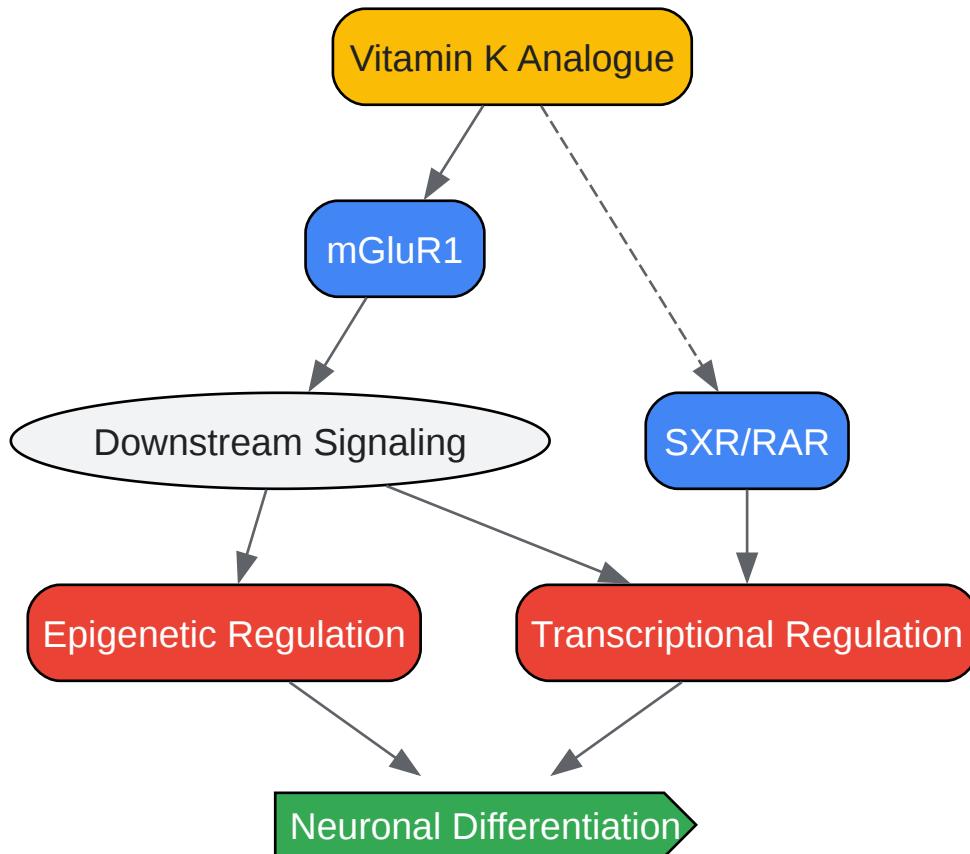
Horner-Wadsworth-Emmons Reaction Workflow



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Caption: Experimental workflow for the synthesis of **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**.

Signaling Pathway of Derived Vitamin K Analogues

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Caption: Signaling pathway for neuronal differentiation induced by vitamin K analogues.

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